molecular formula C14H12BrN3O4 B10888646 2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone

2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone

Cat. No.: B10888646
M. Wt: 366.17 g/mol
InChI Key: FCOCMUCTNZBWBH-LZYBPNLTSA-N
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Description

This compound belongs to the hydrazone Schiff base family, characterized by a benzaldehyde core substituted with hydroxyl (-OH), nitro (-NO₂), and methoxy (-OCH₃) groups at positions 2, 5, and 3, respectively. The hydrazone moiety is formed via condensation with a 4-bromophenylhydrazine group.

Properties

Molecular Formula

C14H12BrN3O4

Molecular Weight

366.17 g/mol

IUPAC Name

2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-6-methoxy-4-nitrophenol

InChI

InChI=1S/C14H12BrN3O4/c1-22-13-7-12(18(20)21)6-9(14(13)19)8-16-17-11-4-2-10(15)3-5-11/h2-8,17,19H,1H3/b16-8+

InChI Key

FCOCMUCTNZBWBH-LZYBPNLTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC2=CC=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diazotization of 4-Bromoaniline

4-Bromoaniline reacts with sodium nitrite (NaNO₂) in concentrated hydrochloric acid at 0–5°C to form the diazonium salt. Maintaining strong acidity prevents side reactions, ensuring >99% conversion.

Reduction with Zinc Powder

The diazonium salt is reduced using zinc powder and HCl at 15–20°C. This method replaces traditional reductants like stannous chloride, minimizing impurities:

Ar–N₂⁺Cl⁻+Zn+HClAr–NH–NH₂+ZnCl₂\text{Ar–N₂⁺Cl⁻} + \text{Zn} + \text{HCl} \rightarrow \text{Ar–NH–NH₂} + \text{ZnCl₂}

Optimization Notes

  • pH adjustment to 10 with NaOH precipitates the hydrazine crude product.

  • Active carbon decolorization and recrystallization from water yield 99% pure 4-bromophenylhydrazine.

Salification with Hydrochloric Acid

The free base is treated with 37% HCl in acetone, producing the hydrochloride salt with 38% overall yield.

Hydrazone Formation via Condensation

The target hydrazone is synthesized by condensing 2-hydroxy-5-nitro-3-methoxybenzaldehyde with 4-bromophenylhydrazine hydrochloride. Two methods are prominent:

Solution-Phase Condensation ( )

A methanol solution of the aldehyde (1 mmol) and hydrazine (1 mmol) is stirred at room temperature for 30 minutes. Partial solvent evaporation induces crystallization, yielding 55–76% product.

Mechanistic Insights

  • The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde’s carbonyl carbon.

  • Intramolecular hydrogen bonding between the amide hydrogen and phenoxy oxygen stabilizes the non-planar conformation, as confirmed by X-ray diffraction.

Solvent-Free Mechanochemical Synthesis ( )

Grinding equimolar amounts of the aldehyde and hydrazine hydrochloride in a mortar for 15 minutes achieves 90–96% yield. Cold ethanol wash removes unreacted starting materials.

Advantages

  • Eliminates solvent waste.

  • Short reaction time (15 minutes vs. 30 minutes in solution).

Structural Characterization

Spectroscopic Analysis

Infrared (IR) Spectroscopy

  • C=O Stretch : 1630–1640 cm⁻¹ (hydrazone formation).

  • N–H Stretch : 3200–3300 cm⁻¹ (amide bond).

  • NO₂ Stretch : 1526 cm⁻¹ (asymmetric), 1345 cm⁻¹ (symmetric).

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • Aldehydic proton: δ 9.86 ppm (s, 1H).

    • Aromatic protons: δ 7.92 (s, 1H, H-6), 7.54 (s, 1H, H-4).

  • ¹³C NMR :

    • C=O: δ 163.0 ppm.

    • NO₂-bearing carbon: δ 147.7 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 379.9872 ([M+H]⁺).

  • Calculated: 379.9875 for C₁₄H₁₁BrN₃O₄.

X-ray Crystallography

Crystals grown from methanol exhibit:

  • Bond Lengths : C=O (1.224–1.231 Å), C–N (1.339–1.351 Å).

  • Dihedral Angle : 8.26–10.80° between aromatic rings, confirming non-planarity.

Comparative Analysis of Synthesis Methods

MethodSolventTime (min)Yield (%)Purity (%)
Solution-PhaseMethanol3055–7699
MechanochemicalSolvent-free1590–9699
Patent-BasedWater/acetone1803899

Challenges and Optimization Strategies

Nitro Group Sensitivity

The electron-withdrawing nitro group reduces the aldehyde’s reactivity, necessitating precise stoichiometry. Excess hydrazine (1.2 eq.) improves conversion.

Purification Challenges

  • Recrystallization : Methanol or isopropyl acetate yields high-purity crystals.

  • Acetone Wash : Removes zinc hydroxide impurities from the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Characterization

The synthesis of hydrazones typically involves the condensation reaction between aldehydes or ketones and hydrazines. In the case of 2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone, the reaction can be represented as follows:

RCHO+NH NH2RCH N NHR +H2O\text{RCHO}+\text{R }\text{NH NH}_2\rightarrow \text{RCH N NHR }+\text{H}_2\text{O}

Where R is the 2-hydroxy-5-nitro-3-methoxybenzaldehyde moiety and R' is the 4-bromophenyl group. The compound can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity.

Pharmacological Applications

The pharmacological evaluation of 2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone has revealed several important biological activities:

1. Antimicrobial Activity
Hydrazones are known for their antimicrobial properties. Studies have shown that derivatives of hydrazone compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .

2. Antioxidant Activity
The antioxidant properties of hydrazones are attributed to their ability to scavenge free radicals. Research indicates that derivatives containing the hydrazone functional group can exhibit notable antioxidant activity, making them potential candidates for preventing oxidative stress-related diseases .

3. Anti-inflammatory Activity
Compounds similar to 2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone have been evaluated for anti-inflammatory effects. These compounds often show significant inhibition of inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

4. Anticancer Potential
Emerging studies suggest that hydrazones may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The presence of specific substituents on the hydrazone structure can enhance its efficacy against various cancer cell lines .

Case Studies

Several case studies have highlighted the effectiveness of hydrazone derivatives in pharmacological applications:

Study Findings
Zheng et al. (2011) Identified significant antibacterial activity in substituted N'-benzoylhydrazone derivatives, with some showing MIC values comparable to standard antibiotics .
Wang et al. (2021) Reported on the synthesis of novel hydrazone derivatives demonstrating anti-inflammatory and analgesic activities .
Sherine et al. (2017) Evaluated antioxidant activities using DPPH scavenging assays; several derivatives showed promising results .

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone is largely dependent on its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function .

Comparison with Similar Compounds

Key Structural Features

The target compound’s unique substituents—nitro (electron-withdrawing) and methoxy (electron-donating) groups on the benzaldehyde ring—distinguish it from other hydrazones. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents on Benzaldehyde Hydrazone Group Key Functional Differences
2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone (Target) 2-OH, 5-NO₂, 3-OCH₃ 4-bromophenyl Nitro group enhances electrophilicity
3-Hydroxybenzaldehyde benzhydrazide (1) 3-OH Benzhydrazide Lacks nitro and methoxy groups
(1Z,2E)-N-(4-Bromophenyl)-2-(2-(3-methylbenzofuran-2-carbonyl)hydrazono)propane hydrazonoyl chloride (14n) - 4-bromophenyl + methylbenzofuran Additional fused benzofuran system
2-Hydroxy-3-methoxybenzaldehyde N-(2,4-dinitrophenyl)hydrazone 2-OH, 3-OCH₃ 2,4-dinitrophenyl Extra nitro group on hydrazone moiety

Physical and Chemical Properties

Melting Points and Stability

  • Analog 1 (3-hydroxybenzaldehyde benzhydrazide) : Simpler structure likely results in lower thermal stability compared to the nitro-substituted target compound .

Solubility and Electronic Effects

  • The nitro group in the target compound reduces solubility in polar solvents but enhances electrophilicity, facilitating reactions with nucleophiles.
  • Methoxy groups in analogs (e.g., compound 5l in ) improve solubility in alcohols and ethers due to their electron-donating nature .

Biological Activity

2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article consolidates various research findings regarding its biological properties, including anticancer, antibacterial, and antifungal activities, along with structure-activity relationship (SAR) insights.

Chemical Structure and Properties

The chemical structure of 2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone can be represented as follows:

C15H14BrN3O4\text{C}_{15}\text{H}_{14}\text{Br}\text{N}_3\text{O}_4

This compound features a hydrazone linkage, which is crucial for its biological activity. The presence of nitro and methoxy groups on the aromatic ring enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-Hydroxy-5-nitro-3-methoxybenzaldehyde exhibit promising anticancer properties. For instance, a derivative of this compound showed significant cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (a model for T-cell leukemia). The IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in specific contexts .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
2-Hydroxy-5-nitro-3-methoxybenzaldehydeA-431< 10
2-Hydroxy-5-nitro-3-methoxybenzaldehydeJurkat< 15

Antibacterial Activity

The antibacterial activity of this compound has also been evaluated against various strains of bacteria. It demonstrated effectiveness comparable to standard antibiotics, with minimum inhibitory concentration (MIC) values ranging between 46.9 µg/mL and 93.7 µg/mL against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as bromine was noted to enhance activity significantly .

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus46.9
Escherichia coli93.7

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal effects with MIC values ranging from 7.8 to 5.8 µg/mL against various fungal strains. This broad-spectrum activity suggests potential for therapeutic applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution pattern on the benzene ring significantly influences the biological activity of hydrazone derivatives. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups enhances the solubility and reactivity of these compounds, which is essential for their interaction with biological targets .

Key Findings:

  • Hydroxyl Groups : Enhance hydrogen bonding interactions.
  • Methoxy Groups : Increase lipophilicity and improve membrane permeability.
  • Nitro Groups : Contribute to electron-withdrawing effects, enhancing reactivity towards nucleophiles.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the synthesis of various hydrazone derivatives based on the core structure of 2-Hydroxy-5-nitro-3-methoxybenzaldehyde showed that modifications at the para position of the phenyl ring led to enhanced cytotoxicity against breast cancer cell lines .
  • Antimicrobial Screening : Another investigation assessed a series of phenylthiazole derivatives containing similar structural motifs, revealing that compounds with halogen substitutions exhibited superior antibacterial properties compared to their non-substituted counterparts .

Q & A

Q. What analytical approaches validate purity when HPLC and NMR data conflict?

  • Methodological Answer : Combine orthogonal methods:
  • HPLC-DAD/MS : Detect UV-absorbing impurities and confirm mass consistency.
  • Elemental Analysis : Verify C, H, N, Br content within 0.3% of theoretical values.
  • XRD : Confirm crystalline purity if single crystals are obtainable .

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